Cas no 86088-59-7 (L-Threonine benzyl ester hemioxalate)
L-Threonine benzyl ester hemioxalate Chemical and Physical Properties
Names and Identifiers
-
- L-Threonine benzyl ester hemioxalate
- H-Thr-OBzl hemioxalate
- benzyl (2S,3R)-2-amino-3-hydroxybutanoate,oxalic acid
- H-THR-OBZL·HEMIOXALATE
- (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate(2:1)
- 2(COOH)2
- benzyl L-threoninate hemioxalate
- hemioxalate
- H-L-THR-OBZL*0.5OXOH
- H-THR-OBZL 1
- H-THR-OBZL.HEMIOXALATE
- L-Thr-O-Bzl
- L-THR-OBZL HEMIOXALATE
- THR-OBZL.HEMIOXALATE
- L-Threonine, phenylmethyl ester, ethanedioate (2:1)
- benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
- G90400
- DTXSID30662433
- AKOS016001358
- AKOS015856009
- (2S,3R)-benzyl 2-amino-3-hydroxybutanoate hemioxalate
- 86088-59-7
- Oxalic acid--benzyl L-threoninate (1/2)
-
- MDL: MFCD00038978
- Inchi: 1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1
- InChI Key: SXBVEEGVIGATLZ-SCYNACPDSA-N
- SMILES: C(=O)(O)C(=O)O.C(C1C=CC=CC=1)OC(=O)[C@@H](N)[C@H](O)C
Computed Properties
- Exact Mass: 299.10100
- Monoisotopic Mass: 508.20569522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 274
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 220Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 86 °C
- Boiling Point: 511.5±50.0 °C at 760 mmHg
- Flash Point: 263.1±30.1 °C
- PSA: 147.15000
- LogP: 0.29380
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
L-Threonine benzyl ester hemioxalate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
L-Threonine benzyl ester hemioxalate Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
L-Threonine benzyl ester hemioxalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T405490-250mg |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 250mg |
$ 81.00 | 2023-04-16 | ||
| TRC | T405490-2.5g |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 2.5g |
$ 121.00 | 2023-04-16 | ||
| TRC | T405490-10g |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 10g |
$ 280.00 | 2022-06-02 | ||
| TRC | T405490-25g |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 25g |
$ 560.00 | 2022-06-02 | ||
| TRC | T405490-10000mg |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 10g |
$ 339.00 | 2023-04-16 | ||
| TRC | T405490-25000mg |
L-Threonine Benzyl Ester Hemioxalate |
86088-59-7 | 25g |
$ 678.00 | 2023-04-16 | ||
| Alichem | A019139835-1g |
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate(2:1) |
86088-59-7 | 95% | 1g |
$580.00 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285988-25 g |
H-L-Thr-OBzl*0.5OxOH, |
86088-59-7 | 25g |
¥752.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285988A-10 g |
H-L-Thr-OBzl*0.5OxOH, |
86088-59-7 | 10g |
¥2,256.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285988-25g |
H-L-Thr-OBzl*0.5OxOH, |
86088-59-7 | 25g |
¥752.00 | 2023-09-05 |
L-Threonine benzyl ester hemioxalate Suppliers
L-Threonine benzyl ester hemioxalate Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on L-Threonine benzyl ester hemioxalate
Introduction to L-Threonine benzyl ester hemioxalate (CAS No. 86088-59-7)
L-Threonine benzyl ester hemioxalate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biochemical applications. With a CAS number of 86088-59-7, this compound is recognized for its unique structural properties and potential utility in various scientific and industrial processes. The benzyl ester group and the hemioxalate moiety contribute to its distinct chemical behavior, making it a subject of interest for researchers exploring novel synthetic pathways and functional derivatives.
The compound L-Threonine benzyl ester hemioxalate belongs to the class of amino acid derivatives, which are widely studied due to their role in biological systems and their potential as building blocks for more complex molecules. The benzyl ester modification of threonine introduces a hydrophobic group that can influence solubility and reactivity, while the hemioxalate component adds an additional layer of functional complexity. This combination makes the compound particularly relevant in the development of chiral catalysts, ligands for metal complexes, and intermediates in peptide synthesis.
Recent advancements in the field of drug discovery have highlighted the importance of amino acid derivatives in designing targeted therapies. For instance, studies have demonstrated that modifications of natural amino acids can enhance binding affinity to specific biological targets, improving the efficacy of drug candidates. In this context, L-Threonine benzyl ester hemioxalate has been explored as a potential precursor in the synthesis of enzyme inhibitors and receptor modulators. Its ability to undergo further functionalization allows researchers to tailor its properties for specific applications, such as in the development of protease inhibitors or neurotransmitter receptor antagonists.
The structural features of L-Threonine benzyl ester hemioxalate also make it a valuable tool in analytical chemistry. The presence of both aromatic and heterocyclic components provides a unique fingerprint that can be exploited for detection and quantification purposes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to study its behavior in complex mixtures, demonstrating its utility as an internal standard or marker compound. Additionally, its stability under various conditions makes it suitable for long-term storage and repeated use in laboratory settings.
In industrial applications, L-Threonine benzyl ester hemioxalate has found use as a reagent in organic synthesis. The benzyl ester group can be selectively removed under controlled conditions, allowing for the introduction of other functional groups or the restoration of the free amino acid form. This versatility is particularly useful in multi-step synthetic routes where intermediate protection is required. Furthermore, the hemioxalate moiety can participate in coordination chemistry, enabling the formation of stable complexes with transition metals that serve as catalysts or sensors.
The compound's role in biochemical research extends to its potential applications in enzyme engineering. By serving as a substrate or inhibitor mimic, L-Threonine benzyl ester hemioxalate can provide insights into enzyme mechanisms and aid in the design of enzyme-based biocatalysts. For example, studies have investigated its interaction with threonine-specific kinases and phosphatases, revealing structural motifs that are critical for enzyme function. Such findings contribute to our understanding of metabolic pathways and could lead to the development of therapeutic agents targeting these pathways.
From a regulatory perspective, L-Threonine benzyl ester hemioxalate (CAS No. 86088-59-7) is subject to standard chemical safety protocols due to its reactive nature. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers are advised to consult safety data sheets (SDS) provided by manufacturers for detailed information on storage conditions, handling precautions, and disposal methods.
The future prospects for L-Threonine benzyl ester hemioxalate are promising, with ongoing research exploring its potential applications in nanotechnology and materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a building block for metal-organic frameworks (MOFs) or as a component in conductive polymers. Additionally, its chiral properties make it an attractive candidate for asymmetric synthesis, where enantioselective transformations are desired.
In conclusion, L-Threonine benzyl ester hemioxalate is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and functional versatility have positioned it as a valuable tool in pharmaceutical research, biochemical studies, and industrial applications. As our understanding of molecular interactions continues to evolve, L-Threonine benzyl ester hemioxalate will likely play an increasingly important role in advancing scientific knowledge and technological innovation.
86088-59-7 (L-Threonine benzyl ester hemioxalate) Related Products
- 15260-11-4(O-Benzyl-L-threonine benzyl ester oxalate(1:1))
- 201274-07-9((2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate)
- 33640-67-4(benzyl 2-amino-3-hydroxybutanoate)
- 188660-14-2(O -Benzyl-D-threonine benzyl ester oxalate(1:1))
- 82679-58-1(D-THREONINE BENZYL ESTER)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)